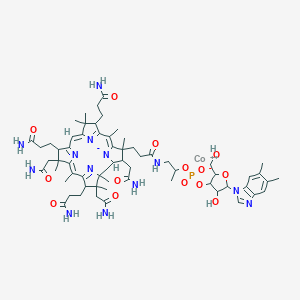![molecular formula C18H20ClNO5S B224603 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid, also known as BCS-1, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. BCS-1 is primarily used as a tool for studying the role of certain enzymes and proteins in biological processes.
Mécanisme D'action
2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide compound that inhibits the activity of certain enzymes and proteins by binding to them and preventing their normal function. One of the primary targets of 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid is carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the activity of other enzymes and proteins, including dihydropteroate synthase and protein kinase C.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid depend on the specific target of the compound. Inhibition of carbonic anhydrase by 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. Inhibition of dihydropteroate synthase by 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid can lead to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids. Inhibition of protein kinase C by 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid can lead to a decrease in cellular signaling pathways that are involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these targets and study their effects on biological processes. However, one limitation of using 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid is its potential toxicity to cells and organisms. Careful dosing and monitoring of cell viability is necessary when using 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid in experiments.
Orientations Futures
There are several future directions for research on 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid. One area of interest is the development of new sulfonamide compounds that are more selective and less toxic than 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid. Another area of interest is the study of the role of sulfonamides in cancer and other diseases. Finally, the use of 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid in drug discovery and development is an area of active research, with the potential for the development of new therapeutics that target specific enzymes and proteins.
Méthodes De Synthèse
The synthesis of 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid involves the reaction of 2-butoxy-5-chloro-4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Applications De Recherche Scientifique
2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and cellular signaling pathways. One of the primary uses of 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid is as a tool for studying the role of sulfonamides in biological processes. Sulfonamides are a class of drugs that inhibit the activity of dihydropteroate synthase, an enzyme involved in the biosynthesis of folic acid. 2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid has been used to investigate the mechanism of action of sulfonamides and their effects on enzyme activity.
Propriétés
Nom du produit |
2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid |
|---|---|
Formule moléculaire |
C18H20ClNO5S |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
2-[(2-butoxy-5-chloro-4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H20ClNO5S/c1-3-4-9-25-16-10-12(2)14(19)11-17(16)26(23,24)20-15-8-6-5-7-13(15)18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3,(H,21,22) |
Clé InChI |
CLOQBBFGRQWCSL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
SMILES canonique |
CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)





![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

